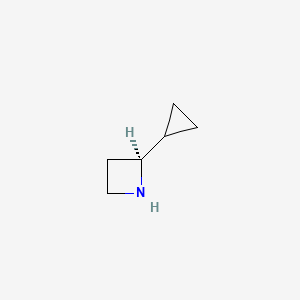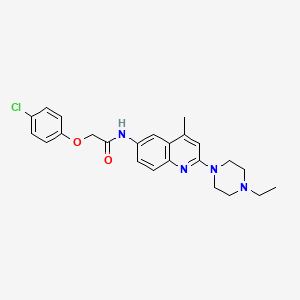![molecular formula C9H16O3 B14796065 [(E)-hex-3-enyl] 2-hydroxypropanoate](/img/structure/B14796065.png)
[(E)-hex-3-enyl] 2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-hex-3-enyl] 2-hydroxypropanoate is an organic compound that belongs to the class of esters. It is derived from 2-hydroxypropanoic acid (commonly known as lactic acid) and (E)-hex-3-enol. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-hex-3-enyl] 2-hydroxypropanoate typically involves the esterification of (E)-hex-3-enol with 2-hydroxypropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-hex-3-enyl] 2-hydroxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid in the presence of water and an acid or base catalyst.
Oxidation: The alcohol group in the ester can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: (E)-hex-3-enol and 2-hydroxypropanoic acid.
Oxidation: (E)-hex-3-enal or (E)-hex-3-enoic acid.
Reduction: (E)-hex-3-enol.
Aplicaciones Científicas De Investigación
[(E)-hex-3-enyl] 2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in plant-insect interactions due to its presence in certain plant volatiles.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
Mecanismo De Acción
The mechanism of action of [(E)-hex-3-enyl] 2-hydroxypropanoate in biological systems is not well understood. it is believed to interact with olfactory receptors in the nose, leading to the perception of its fruity aroma. In chemical reactions, the ester bond can be cleaved by hydrolysis, oxidation, or reduction, leading to the formation of various products.
Comparación Con Compuestos Similares
[(E)-hex-3-enyl] 2-hydroxypropanoate can be compared with other esters derived from 2-hydroxypropanoic acid, such as:
Ethyl 2-hydroxypropanoate: Known for its use as a solvent and in the production of biodegradable plastics.
Methyl 2-hydroxypropanoate: Used in the synthesis of pharmaceuticals and as a solvent.
Butyl 2-hydroxypropanoate: Used in the flavor and fragrance industry for its fruity aroma.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
[(E)-hex-3-enyl] 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5,8,10H,3,6-7H2,1-2H3/b5-4+ |
Clave InChI |
NNLLMULULOBXBY-SNAWJCMRSA-N |
SMILES isomérico |
CC/C=C/CCOC(=O)C(C)O |
SMILES canónico |
CCC=CCCOC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


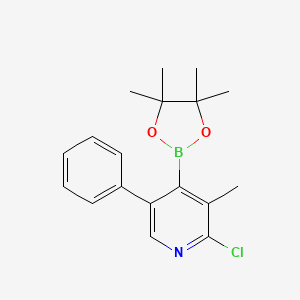
![2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14795990.png)
![2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-](/img/structure/B14795996.png)
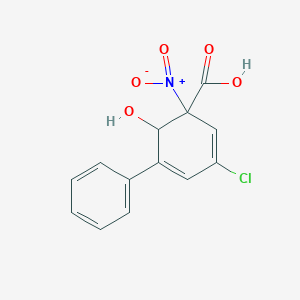
![N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B14796003.png)

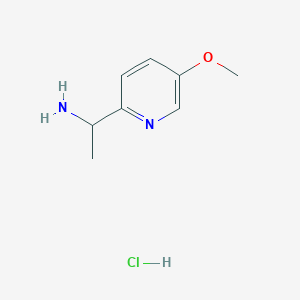
![2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14796042.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14796049.png)
![2-[[(8R,10R,14R)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796051.png)
